molecular formula C14H24ClN B6416099 (Butan-2-yl)(3-phenylbutyl)amine hydrochloride CAS No. 1240572-57-9

(Butan-2-yl)(3-phenylbutyl)amine hydrochloride

Cat. No.: B6416099
CAS No.: 1240572-57-9
M. Wt: 241.80 g/mol
InChI Key: QVGFXIFGVXKHBB-UHFFFAOYSA-N
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Description

(Butan-2-yl)(3-phenylbutyl)amine hydrochloride (CAS: 1240572-57-9) is a secondary amine hydrochloride salt with the molecular formula C₁₄H₂₄ClN and a molecular weight of 241.80 g/mol. Its structure features a butan-2-yl (sec-butyl) group and a 3-phenylbutyl moiety connected to the amine nitrogen. The phenylbutyl chain provides aromaticity and hydrophobicity, while the sec-butyl group contributes to steric bulk and conformational flexibility. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. The SMILES notation (CCC(C)NCCC(C)c1ccccc1.Cl) highlights its branched alkyl and aromatic substituents .

Properties

IUPAC Name

N-butan-2-yl-3-phenylbutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N.ClH/c1-4-13(3)15-11-10-12(2)14-8-6-5-7-9-14;/h5-9,12-13,15H,4,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGFXIFGVXKHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC(C)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Alkyl Halide Amination

A foundational approach involves the reaction of 3-phenylbutyl bromide with butan-2-amine under basic conditions. This SN2 mechanism proceeds via deprotonation of the amine, followed by nucleophilic attack on the alkyl halide .

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Temperature : 60–80°C for 12–24 hours

  • Workup : Aqueous extraction, followed by HCl gas saturation to precipitate the hydrochloride salt.

Optimization Insights :

  • Higher yields (78–85%) are achieved with polar aprotic solvents due to enhanced nucleophilicity .

  • Steric hindrance from the branched butan-2-amine necessitates prolonged reaction times compared to linear amines .

Reductive Amination of 3-Phenylbutanal

This two-step method condenses butan-2-amine with 3-phenylbutanal, followed by in situ reduction.

Procedure :

  • Condensation : Stir equimolar amounts of butan-2-amine and 3-phenylbutanal in methanol with catalytic acetic acid (24 hours, 25°C).

  • Reduction : Add sodium cyanoborohydride (NaBH₃CN) or hydrogenate under 50 psi H₂ with Raney nickel .

Key Data :

  • Yield : 82–88% after HCl salt formation .

  • Selectivity : NaBH₃CN minimizes over-reduction, preserving the tertiary amine .

Carbamoyl Cation Electrophilic Substitution

Adapting methodologies from medium-ring benzolactam synthesis , this route generates a carbamoyl cation intermediate.

Steps :

  • Cation Formation : Treat butan-2-amine with phosgene (COCl₂) to form the carbamoyl chloride.

  • Electrophilic Attack : React with 3-phenylbut-1-ene under Friedel-Crafts conditions (AlCl₃, 0°C).

  • Quenching : Hydrolyze with aqueous HCl to yield the hydrochloride salt.

Challenges :

  • Safety : Phosgene requires stringent handling; alternatives like triphosgene improve safety .

  • Regioselectivity : The para-substituted product dominates (75:25 para:meta) .

Hydroformylation-Reductive Amination Tandem

Leveraging hydroformylation , this method introduces a formyl group for subsequent reductive amination.

Process :

  • Hydroformylation : Expose 3-phenyl-1-butene to syngas (CO/H₂) and a rhodium catalyst (e.g., Rh(acac)(CO)₂) at 80°C, 30 bar.

  • Reductive Amination : Treat the resulting aldehyde with butan-2-amine and NaBH₄ in methanol.

Advantages :

  • Atom Economy : 92% carbon efficiency .

  • Scalability : Continuous flow systems enhance throughput .

Grignard Reagent Alkylation

This classical approach alkylates a pre-formed amine with a Grignard reagent.

Synthesis :

  • Grignard Formation : React 3-phenylbutyl magnesium bromide with butan-2-amine in dry ether.

  • Quenching : Add ammonium chloride, isolate the amine, and treat with HCl gas.

Limitations :

  • Moisture Sensitivity : Strict anhydrous conditions are mandatory.

  • Byproducts : Competing protonation reduces yields to 65–70% .

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage Key Limitation
Nucleophilic Substitution78–8512–24 hSimplicitySteric hindrance slows kinetics
Reductive Amination82–8824–36 hHigh selectivityRequires aldehyde precursor
Carbamoyl Cation70–758–12 hNovel mechanismPhosgene toxicity concerns
Hydroformylation85–9018–24 hExcellent atom economyHigh-pressure equipment needed
Grignard Alkylation65–706–8 hRapid reactionMoisture sensitivity

Industrial-Scale Optimization

Purification Techniques :

  • Crystallization : Ethanol/water mixtures yield >99% pure hydrochloride salt .

  • Distillation : Vacuum distillation (0.1 mmHg, 120°C) isolates the free amine prior to salt formation .

Catalytic Innovations :

  • Immobilized Rh catalysts in hydroformylation reduce metal leaching .

  • Solid acid catalysts (e.g., H-ZSM-5) replace AlCl₃ in Friedel-Crafts steps, enhancing recyclability .

Scientific Research Applications

(Butan-2-yl)(3-phenylbutyl)amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (Butan-2-yl)(3-phenylbutyl)amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and differences among analogues:

Compound Name Molecular Formula Key Structural Features Molecular Weight Notable Properties/Applications Key Differences vs. Target Compound
(Butan-2-yl)(3-phenylbutyl)amine hydrochloride C₁₄H₂₄ClN Phenylbutyl + sec-butyl amine 241.80 Potential receptor ligand Reference compound
(Butan-2-yl)(3-phenylpropyl)amine hydrochloride C₁₃H₂₂ClN Phenylpropyl (shorter chain) + sec-butyl amine 227.78 Reduced hydrophobicity Shorter alkyl chain alters binding kinetics
(Butan-2-yl)[(3-chlorophenyl)methyl]amine hydrochloride C₁₁H₁₅Cl₂N Chlorophenylmethyl + sec-butyl amine 232.15 Enhanced electronegativity Chlorine substituent increases polarity
{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(butan-2-yl)amine hydrochloride C₁₈H₃₂ClNO₂ Adamantane + hydroxypropyl + sec-butyl amine 338.91 High hydrophobicity, CNS penetration Adamantane enhances BBB permeability
N-[3-(Benzyloxy)benzyl]-2-butanamine hydrochloride C₁₈H₂₂ClNO Benzyloxybenzyl + sec-butyl amine 303.83 Ether linkage improves solubility Benzyloxy group introduces π-π stacking
(But-3-en-2-yl)(methyl)amine hydrochloride C₅H₁₁ClN Unsaturated butenyl + methyl amine 135.60 Conformational rigidity Allyl group increases reactivity

Key Research Findings

Receptor Binding and Pharmacophore Compatibility
  • Compounds with 1-(3-phenylbutyl)piperidine groups (e.g., RC-33 analogues) exhibit salt bridge interactions with residue Glu172 in sigma-1 receptor (S1R) ligands . While the target compound lacks a piperidine ring, its 3-phenylbutyl group may adopt similar orientations in hydrophobic cavities near helices α4/α5, albeit with reduced conformational rigidity .
  • Chlorophenyl derivatives (e.g., ) show enhanced binding affinity due to halogen interactions but may suffer from metabolic instability .
Hydrophobicity and Solubility
  • The adamantane -containing analogue () demonstrates superior blood-brain barrier (BBB) penetration owing to high hydrophobicity, whereas the target compound’s phenylbutyl group offers moderate lipid solubility .
  • The benzyloxybenzyl analogue () balances hydrophobicity with improved aqueous solubility via its ether linkage .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Butan-2-yl)(3-phenylbutyl)amine hydrochloride, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound is typically synthesized via reductive amination or alkylation of precursor amines. For reductive amination, 3-phenylbutylamine and butan-2-one are reacted in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions (pH 4–6) . Alkylation routes involve reacting butan-2-amine with 3-phenylbutyl halides in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to neutralize HX byproducts. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for amine:halide), temperature (60–80°C), and reaction time (12–24 hours) .
ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at 80°C but risk side reactions
Reaction Time12–24 hExtended time improves conversion but may degrade product
SolventDMF or MeOHDMF enhances solubility of intermediates

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm backbone structure (e.g., δ 1.0–1.5 ppm for butan-2-yl CH₃ groups; aromatic protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calc. 253.8 g/mol for C₁₄H₂₂NCl) and detects impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% for research-grade material) .

Q. How do the solubility and stability of this compound influence experimental design in aqueous vs. organic systems?

  • Methodological Answer : The hydrochloride salt enhances water solubility (~50 mg/mL in H₂O at 25°C), making it suitable for biological assays. In organic solvents (e.g., DMSO, ethanol), solubility exceeds 100 mg/mL. Stability studies show decomposition <5% over 6 months at -20°C in dry conditions, but aqueous solutions degrade rapidly (t₁/₂ ~48 h at 4°C). Buffers should be adjusted to pH 4–6 to prevent amine protonation loss .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .
  • Receptor Binding : Radioligand displacement assays for amine-targeted receptors (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How does the stereochemistry of the butan-2-yl group influence structure-activity relationships (SAR) in target binding?

  • Methodological Answer : Enantiomeric forms (R vs. S) significantly impact receptor affinity. For example, (R)-butan-2-yl derivatives show 10-fold higher binding to dopamine D₂ receptors compared to (S)-isomers in radioligand assays. Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution methods are used to separate enantiomers. Molecular docking simulations (e.g., AutoDock Vina) correlate steric bulk and hydrogen-bonding patterns with activity .
EnantiomerD₂ Receptor IC₅₀ (nM)Solubility (mg/mL)
R15 ± 248
S150 ± 2045

Q. How can contradictory data on its biological activity across studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or enantiomeric purity. Strategies include:

  • Batch Reproducibility Testing : Validate synthesis protocols and purity via NMR/MS .
  • Enantiomer-Specific Assays : Test isolated (R) and (S) forms separately .
  • Meta-Analysis : Compare EC₅₀ values under standardized conditions (pH, temperature, cell line) .

Q. What mechanistic insights explain its interaction with lipid bilayers in cellular uptake studies?

  • Methodological Answer : The compound’s amphiphilic structure (hydrophobic phenylbutyl chain + hydrophilic amine) facilitates membrane penetration. Fluorescence quenching assays using Laurdan probes show increased membrane fluidity (GP value reduction from 0.5 to 0.3 at 10 µM). MD simulations (GROMACS) reveal preferential localization near phospholipid headgroups, enhancing endocytosis .

Q. What strategies optimize its formulation for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Salt Formulation : Hydrochloride salt improves bioavailability (oral: ~40% vs. free base: <10%) .
  • Nanoencapsulation : PLGA nanoparticles (150 nm size) extend half-life in plasma (t₁/₂ from 2 h to 8 h) .
  • Dose Escalation : Start at 10 mg/kg in murine models, monitoring hepatic enzymes for toxicity .

Q. How does this compound compare to structurally similar phenylalkylamines in terms of metabolic stability?

  • Methodological Answer : Comparative liver microsome assays (human, rat) show slower CYP3A4-mediated oxidation (~20% degradation in 1 h) compared to N-methyl analogs (~50% degradation). Key differences:

  • Electron-Donating Groups : The butan-2-yl group reduces CYP affinity vs. methyl .

  • LogP : 2.8 (vs. 2.1 for methyl analog) enhances membrane permeability but increases plasma protein binding .

    CompoundCYP3A4 t₁/₂ (min)LogP
    (Butan-2-yl)(3-phenylbutyl)amine1802.8
    N-Methyl analog902.1

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